molecular formula C17H21N3O6S B2541824 Benzo[d][1,3]dioxol-5-yl(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)methanone CAS No. 1396806-84-0

Benzo[d][1,3]dioxol-5-yl(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)methanone

Cat. No. B2541824
CAS RN: 1396806-84-0
M. Wt: 395.43
InChI Key: YCIQWRHREHWXDR-UHFFFAOYSA-N
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Description

The compound “Benzo[d][1,3]dioxol-5-yl(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)methanone” is an organic compound. It has a molecular weight of 370.3527 . The IUPAC Standard InChI is InChI=1S/C20H18O7/c1-3-15-17 (25-9-23-15)5-11 (1)19-13-7-22-20 (14 (13)8-21-19)27-12-2-4-16-18 (6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2 .

Scientific Research Applications

Anticancer Activity

Benzo[d][1,3]dioxol-5-yl(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)methanone: has been investigated for its anticancer potential. A study explored a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer activity with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells by arresting the cell cycle at the S phase.

Anti-Inflammatory Properties

While specific studies on this compound are limited, the benzo[d][1,3]dioxole scaffold has been associated with anti-inflammatory effects . Further research is needed to explore the anti-inflammatory potential of this specific derivative.

Antimicrobial Activity

Although no direct studies exist for this compound, the broader class of indoles has demonstrated antimicrobial effects . Further exploration could reveal its specific antibacterial or antifungal potential.

Analgesic Properties

The benzo[d][1,3]dioxole ring system has been associated with analgesic activity . Investigating this derivative’s ability to modulate pain pathways could be valuable.

Future Directions

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S/c1-27(23,24)20-6-4-18(5-7-20)17(22)13-9-19(10-13)16(21)12-2-3-14-15(8-12)26-11-25-14/h2-3,8,13H,4-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIQWRHREHWXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)methanone

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